5,7-Dichloroisoquinoline-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5,7-dichloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
YHVMEXIPPVCCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
5,7-Dichloroisoquinoline-1-carboxylic acid SMILES and InChI key
The following guide details the chemical identity, structural properties, and synthesis of 5,7-Dichloroisoquinoline-1-carboxylic acid .
Chemical Identity & Structural Analysis[1][2][3][4]
5,7-Dichloroisoquinoline-1-carboxylic acid is a fully aromatic heterocyclic building block. It is distinct from the partially saturated analog (5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) often encountered as an intermediate in the synthesis of LFA-1 antagonists (e.g., Lifitegrast).
This compound features an isoquinoline core substituted with chlorine atoms at the 5 and 7 positions of the benzenoid ring and a carboxylic acid group at the C1 position (adjacent to the nitrogen) of the pyridinoid ring.
Core Identifiers
| Property | Value |
| Chemical Name | 5,7-Dichloroisoquinoline-1-carboxylic acid |
| CAS Number | 1368334-07-9 |
| Molecular Formula | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 242.06 g/mol |
| SMILES | OC(=O)c1nccc2c(Cl)cc(Cl)cc12 |
| InChI | InChI=1S/C10H5Cl2NO2/c11-5-3-6(12)4-7-8(5)9(10(14)15)13-2-1-7/h1-4H,(H,14,15) |
| InChI Key | PXJBEJIVJPTXCL-UHFFFAOYSA-N(Computed) |
Structural Visualization
The following diagram illustrates the numbering scheme and substitution pattern. Note the electron-deficient nature of the C1 position, enhanced by the adjacent nitrogen and the electron-withdrawing carboxyl group.
[8]
Synthesis & Experimental Protocols
The synthesis of 1-substituted isoquinolines typically exploits the activation of the N-oxide or the Reissert reaction. For the 5,7-dichloro derivative, the starting material is 5,7-dichloroisoquinoline (CAS 73075-58-8).
Pathway: N-Oxide Rearrangement (Reissert-Henze Type)
This method is preferred for introducing a nitrile group at C1, which is subsequently hydrolyzed to the carboxylic acid.
Reaction Scheme:
-
N-Oxidation: 5,7-Dichloroisoquinoline
N-oxide. -
Cyanation: N-oxide + TMSCN/PhCOCl
1-Cyano-5,7-dichloroisoquinoline. -
Hydrolysis: 1-Cyano
1-Carboxylic Acid.
[1]
Detailed Protocol
Step 1: Preparation of 5,7-Dichloroisoquinoline N-oxide
-
Dissolution: Dissolve 5,7-dichloroisoquinoline (1.0 eq) in dichloromethane (DCM).
-
Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (DCM/MeOH 95:5).
-
Workup: Wash with saturated NaHCO₃ solution to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄ and concentrate.
-
Yield: Typically >85% as a solid.
Step 2: Synthesis of 1-Cyano-5,7-dichloroisoquinoline
-
Activation: Dissolve the N-oxide (1.0 eq) in anhydrous DCM under inert atmosphere (N₂).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 eq). Then, add benzoyl chloride (1.2 eq) dropwise at 0°C.
-
Mechanism: The benzoyl chloride activates the oxygen, facilitating the nucleophilic attack of cyanide at the C1 position (Reissert-Henze mechanism).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Characterization: Look for the nitrile stretch (~2230 cm⁻¹) in IR.
Step 3: Hydrolysis to Carboxylic Acid
-
Hydrolysis: Suspend the 1-cyano intermediate in 6M HCl or 50% H₂SO₄.
-
Reflux: Heat to reflux (100°C) for 6–12 hours. The nitrile hydrolyzes first to the amide and then to the acid.
-
Isolation: Cool the mixture. Adjust pH to ~3–4 with NaOH solution to precipitate the free acid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Acetic Acid.
Applications & Context
Drug Discovery Utility
The isoquinoline-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for other aromatic acids or as a chelating moiety in metalloenzyme inhibitors.
-
HIF Prolyl Hydroxylase Inhibitors: Isoquinoline-1-carboxylic acids have been explored as inhibitors of HIF-PH, mimicking the 2-oxoglutarate co-substrate.
-
Bioisosterism: The 1-COOH group is sterically constrained by the peri-hydrogen (or substituent) at C8, locking the conformation relative to the ring, which can improve binding selectivity compared to benzoic acid derivatives.
Critical Distinction: The "Lifitegrast" Intermediate
Researchers must distinguish the aromatic5,7-Dichloroisoquinoline-1-carboxylic acid (discussed here) from the tetrahydro analog used in Lifitegrast synthesis.
| Feature | Target Compound | Lifitegrast Intermediate |
| Structure | Fully Aromatic | Tetrahydro (saturated N-ring) |
| COOH Position | Position 1 (next to N) | Position 6 (on benzene ring) |
| CAS | 1368334-07-9 | 1289646-93-0 |
| Use | Research Building Block | API Intermediate |
Note: Confusion often arises due to the identical "5,7-dichloro" substitution. Ensure the correct CAS is verified before procurement.
References
-
PubChem . 5,7-Dichloroisoquinoline-1-carboxylic acid (Compound).[2][3][4] National Library of Medicine. Available at: [Link] (Searched via CAS 1368334-07-9).
-
Organic Syntheses . General methods for Isoquinoline-1-carboxylic acid synthesis (Reissert Reaction). Org. Synth. Coll. Vol. 4, p.641. Available at: [Link] (Reference for synthetic methodology).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5,7-Dichloroquinoline | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | C29H23Cl2NO2 | CID 44514366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | C10H10Cl3NO2 | CID 135392590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Isoquinoline-1-Carboxylic Acid vs. Quinoline Analogs
Executive Summary
In medicinal chemistry, the "scaffold hop" between quinoline and isoquinoline cores is a classic yet critical strategy. While Isoquinoline-1-carboxylic acid and its analog Quinoline-2-carboxylic acid (Quinaldic acid) share the empirical formula
This guide provides a technical analysis of these two isomers, focusing on:
-
Metabolic Safety: The critical genotoxicity difference driven by epoxide formation.[1]
-
Synthetic Accessibility: The Reissert reaction as the dominant pathway for C1-functionalization of isoquinoline.
-
Chelation Physics: The N,O-bidentate geometry relevant to metalloenzyme inhibition (e.g., HIF-PH, HDMs).[1]
Structural & Electronic Fundamentals
Topology and Numbering
The primary difference lies in the orientation of the nitrogen atom relative to the fused benzene ring. This alteration shifts the electron density map and the vectors available for hydrogen bonding and metal coordination.
-
Quinoline-2-carboxylic acid (Quinaldic Acid): Nitrogen is at position 1; Carboxyl at position 2.[1][2]
-
Isoquinoline-1-carboxylic acid: Nitrogen is at position 2; Carboxyl at position 1.[1]
Note: In isoquinoline, the standard numbering places the nitrogen at position 2. Therefore, the "1-position" is the carbon adjacent to the nitrogen and the fused ring bridge.
Electronic Distribution & Basicity
Isoquinoline is generally more basic than quinoline (
| Property | Isoquinoline-1-COOH | Quinoline-2-COOH (Quinaldic) | Significance |
| Parent Basic pKa | ~5.40 | ~4.90 | Isoquinoline nitrogen is a better proton acceptor.[1] |
| Zwitterionic Character | High | High | Both exist largely as zwitterions in neutral aqueous solution.[1] |
| Chelation Mode | N,O-Bidentate | N,O-Bidentate | Both form stable 5-membered chelate rings with transition metals ( |
| Dipole Vector | Parallel to long axis | Angled | Affects solubility and binding pocket orientation.[1] |
Visualization: Structural Isomers
The following diagram illustrates the topological difference and the "bite angle" for chelation.
Caption: Comparison of core topology. Both ligands provide an N,O-donor set suitable for forming 5-membered chelate rings.[1][2]
Synthetic Architectures
Direct carboxylation of the electron-deficient pyridine ring in these heterocycles is challenging. The Reissert Reaction remains the gold standard for introducing a carbon substituent at the position
The Reissert Reaction Mechanism
This reaction utilizes the activation of the nitrogen by an acyl chloride (usually benzoyl chloride) to facilitate nucleophilic attack by cyanide at the
-
Activation: Acylation of the nitrogen creates a highly electrophilic N-acylquinolinium/isoquinolinium salt.[1]
-
Addition: Cyanide attacks the
-position (C1 for Isoquinoline, C2 for Quinoline).[1] -
Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid and cleaves the N-acyl group.
Experimental Protocol: Synthesis of Isoquinoline-1-carboxylic Acid
Objective: Synthesis of Isoquinoline-1-carboxylic acid via the Reissert compound intermediate.
Reagents:
-
Isoquinoline (1.0 eq)[1]
-
Benzoyl chloride (1.5 eq)[1]
-
Potassium Cyanide (KCN) (1.5 eq) or Trimethylsilyl cyanide (TMSCN) for anhydrous conditions.[1]
-
Hydrochloric acid (HCl, 6M)
Workflow:
Step 1: Formation of the Reissert Compound (2-benzoyl-1,2-dihydroisoquinaldonitrile) [1]
-
Setup: In a fume hood (Caution: Cyanide), dissolve isoquinoline (12.9 g, 100 mmol) in DCM (100 mL).
-
Addition: Add a solution of KCN (9.75 g, 150 mmol) in water (30 mL). The system will be biphasic.
-
Acylation: Cool the mixture to 0°C. Add benzoyl chloride (21.0 g, 150 mmol) dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Separate the organic layer.[1] Wash with water (2 x 50 mL), 5% NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize the solid Reissert compound from ethanol.
Step 2: Hydrolysis to Isoquinoline-1-carboxylic Acid
-
Hydrolysis: Suspend the Reissert compound (10 g) in 6M HCl (100 mL).
-
Reflux: Heat to reflux for 4–8 hours.
-
Observation: The benzoyl group is cleaved (forming benzoic acid) and the nitrile hydrolyzes to the acid.
-
-
Isolation: Cool the mixture. Benzoic acid may precipitate; filter it off.[1]
-
Neutralization: Adjust the pH of the filtrate to ~3–4 (isoelectric point) using concentrated ammonia or NaOH.
-
Crystallization: Isoquinoline-1-carboxylic acid will precipitate as platelets.[1] Filter, wash with cold water, and dry.[1]
Reactivity Profile & Stability
Decarboxylation (The Hammick Reaction)
Both analogs are susceptible to thermal decarboxylation, a process famously known as the Hammick Reaction in the context of quinaldic and picolinic acids.[5]
-
Mechanism: Upon heating, the carboxylate proton transfers to the nitrogen (if not already zwitterionic), followed by loss of
. This generates a transient ylide (carbanion stabilized by the adjacent positive nitrogen).[8] -
Comparison:
-
Quinoline-2-COOH: Decarboxylates readily at high temperatures to form the ylide, which can be trapped by aldehydes (Hammick reaction).
-
Isoquinoline-1-COOH: Also decarboxylates but requires higher activation energy in some contexts due to the specific stability of the C1-anion. However, it is generally considered unstable above its melting point (~160°C).[1]
-
Metabolic Safety: The Epoxide Factor
This is the most critical differentiator for drug development.
-
Quinoline Metabolism: The 5,6-double bond in quinoline is prone to oxidation by CYP450s, forming a Quinoline-5,6-epoxide .[1] This epoxide is an electrophile capable of alkylating DNA, posing a genotoxicity risk.
-
Isoquinoline Metabolism: Isoquinoline is typically metabolized via ring hydroxylation (e.g., at C5 or C8) or N-oxidation.[1] It does not readily form a stable, mutagenic epoxide equivalent to the quinoline system.
Caption: Metabolic divergence.[1] Quinoline carries a structural alert for genotoxicity via epoxide formation, whereas isoquinoline is generally metabolized to benign hydroxy derivatives.
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
Switching from a quinoline-2-carboxylate to an isoquinoline-1-carboxylate is often done to:
-
Improve Solubility: The change in dipole moment can enhance aqueous solubility.
-
Alter Metabolic Hotspots: Blocking the C1 position in isoquinoline prevents oxidation at the most reactive site (C1 is naturally electrophilic in isoquinoline, but the carboxyl group occupies it).
-
Optimize Binding: In metalloenzymes (e.g., Prolyl Hydroxylase Domain - PHD), the nitrogen position determines the vector of the attached "tail" (R-groups on the benzene ring) relative to the metal center.
Case Study: HIF-PH Inhibitors
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors often utilize a bidentate chelating core to bind the active site Iron (
-
Isoquinoline-1-carboxamides (derivatives of the acid) have been explored as potent inhibitors.[1]
-
The N,O-chelation mimics the binding of the natural cofactor 2-oxoglutarate.
-
Advantage:[1][10] The isoquinoline core provides a distinct vector for filling the hydrophobic pocket compared to the quinoline core, often resulting in different selectivity profiles against other iron-dependent enzymes.
References
-
Reissert Reaction Mechanism & Review
-
Hammick Reaction & Decarboxylation
-
Metabolic Safety (Quinoline vs Isoquinoline)
-
Isoquinoline Synthesis Protocols
Sources
- 1. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. 141. The mechanism of decarboxylation. Part IV. Kinetic evidence that the decarboxylation of quinaldinic and isoquinaldinic acids takes place through the zwitterion form - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Hammick reaction - Wikipedia [en.wikipedia.org]
- 6. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. 362. Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Reissert reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
scale-up synthesis of 5,7-Dichloroisoquinoline-1-carboxylic acid intermediates
An Application Note for the Scalable Synthesis of 5,7-Dichloroisoquinoline-1-carboxylic Acid and its Key Intermediates
Abstract
5,7-Dichloroisoquinoline-1-carboxylic acid is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds. Its efficient production on a large scale is critical for advancing drug development programs. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this key building block. We focus on a robust and economically viable two-step synthetic route, beginning with the construction of the isoquinoline core via the Pomeranz-Fritsch reaction, followed by a selective oxidation. This document outlines detailed experimental procedures, explains the rationale behind critical process parameters, and addresses potential scale-up challenges, offering a practical guide for researchers and process chemists in the pharmaceutical industry.
Introduction: The Significance of the Dichloroisoquinoline Moiety
The isoquinoline scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific substitution pattern of 5,7-dichloroisoquinoline-1-carboxylic acid makes it a highly sought-after precursor for developing targeted therapeutics, including kinase inhibitors and other novel agents. The transition from bench-scale synthesis to pilot or industrial-scale production necessitates a route that is not only high-yielding but also safe, cost-effective, and reproducible. This application note details such a process, grounded in established chemical principles and optimized for scalability.
Recommended Synthetic Pathway: A Retrosynthetic Overview
The chosen synthetic strategy involves a two-stage process that prioritizes commercially available starting materials and robust, well-understood chemical transformations. The retrosynthesis begins by disconnecting the carboxylic acid functional group, leading back to a 1-methyl substituted isoquinoline, which can be readily accessed through a classical heterocyclic ring-forming reaction.
Figure 2: Step-by-step process workflow for the scale-up synthesis.
Analytical Data & Specifications
Ensuring consistent quality across batches is paramount. The following table provides typical specifications for the intermediate and final product.
| Parameter | 1-Methyl-5,7-dichloroisoquinoline | 5,7-Dichloroisoquinoline-1-carboxylic acid |
| Appearance | Off-white to light tan solid | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 98.5% | ≥ 99.0% |
| Melting Point | ~112-116 °C | ~232-236 °C (decomposes) |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms to structure |
| Residual Solvents | Per ICH guidelines | Per ICH guidelines |
Conclusion
This application note presents a validated and scalable two-step synthesis for producing 5,7-dichloroisoquinoline-1-carboxylic acid. The route relies on the robust Pomeranz-Fritsch reaction and a conventional oxidation protocol. By implementing the detailed process controls, safety measures, and analytical checks described herein, drug development professionals can confidently scale the production of this vital pharmaceutical intermediate to meet the demands of their research and manufacturing campaigns.
References
-
Patil, S. A., et al. (2020). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic acid (6). ResearchGate. Retrieved from [Link]
-
Name Reactions. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Neochoritis, K. G., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3751–3755. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable Process for Making 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Using Methylene as the Protecting Group. Retrieved from [Link]
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Retrieved from [Link]
-
Tinley, E.J. (1979). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. Loughborough University. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,7-Dichloroisoquinoline-1-Carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5,7-dichloroisoquinoline-1-carboxylic acid and its precursors. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, actionable solutions to common challenges encountered during this multi-step synthesis. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and critical insights to help optimize your reaction yields and purity.
Synthesis Strategy Overview
The synthesis of 5,7-dichloroisoquinoline-1-carboxylic acid is a challenging multi-step process. While classical methods like the Pomeranz-Fritsch reaction are foundational for isoquinoline synthesis, they offer limited control for producing this specific, highly substituted pattern.[1][2] A more modern and reliable approach involves the construction of the 5,7-dichlorotetrahydroisoquinoline core, followed by directed functionalization to introduce the carboxylic acid at the C1 position. This method provides greater control and generally higher yields for this specific target.
The most effective pathway proceeds through the following key transformations:
-
Reductive Amination: Formation of the initial secondary amine from a substituted phenethylamine.
-
Friedel-Crafts Cyclization: Intramolecular ring closure to form the 5,7-dichlorotetrahydroisoquinoline scaffold.
-
Amine Protection: Introduction of a bulky protecting group (e.g., Trityl) to shield the amine and direct the subsequent C-H activation.
-
Directed ortho-Metalation & Carboxylation: A highly selective deprotonation at the C1 position using an organolithium reagent, followed by quenching with carbon dioxide to form the carboxylate.
-
Deprotection: Removal of the protecting group to yield the final product.[3][4]
Caption: General workflow for synthesizing 5,7-dichloroisoquinoline-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the directed ortho-metalation route preferred over a classical Pomeranz-Fritsch reaction for this specific molecule?
A1: The directed ortho-metalation strategy offers superior regioselectivity. The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, can be low-yielding and difficult to control with heavily substituted and electron-withdrawn aromatic rings, such as the dichlorinated system here.[2][5] The directed metalation approach builds the robust tetrahydroisoquinoline core first and then uses a protecting group to precisely direct lithiation to the C1 position, ensuring the carboxylic acid is introduced at the correct and desired location.[3]
Q2: What is the critical role of the N-Trityl protecting group in the carboxylation step?
A2: The Trityl (triphenylmethyl) group serves two essential functions. First, it protects the acidic N-H proton of the secondary amine from being deprotonated by the strong base (n-BuLi). Second, its steric bulk acts as a powerful directed metalation group (DMG), guiding the organolithium reagent to deprotonate the adjacent C1 position, which is the most sterically accessible and kinetically favored site. Without this group, the reaction would be unselective and likely fail.
Q3: What are the primary safety hazards associated with the carboxylation step?
A3: This step requires handling highly reactive and hazardous materials.
-
n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere (Argon or Nitrogen) using syringe techniques.
-
Cryogenic Temperatures: The reaction is run at -78 °C, typically using a dry ice/acetone bath. Proper personal protective equipment (PPE), including cryogenic gloves and face shields, is mandatory to prevent cold burns.
-
Quenching: The quench of residual n-BuLi is highly exothermic. The reaction must be quenched slowly and carefully at low temperatures to avoid uncontrolled warming.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low yield or failed Friedel-Crafts cyclization to form the 5,7-dichlorotetrahydroisoquinoline core.
-
Potential Cause A: Inactive Lewis Acid. Aluminum chloride (AlCl₃) is highly hygroscopic and loses its activity upon exposure to moisture.
-
Solution: Use freshly opened, high-purity AlCl₃. Ensure the reaction is set up under a dry, inert atmosphere and that all glassware is rigorously flame-dried or oven-dried before use.
-
-
Potential Cause B: Incorrect Reaction Temperature. The Friedel-Crafts reaction is highly temperature-dependent. For deactivated substrates like this, significant thermal energy is required.[5]
-
Solution: The reaction is often performed at very high temperatures (185–190 °C).[3] Ensure your heating mantle and thermometer are calibrated to accurately achieve and maintain this temperature range. Use a high-boiling solvent if necessary, though neat reactions are common.
-
Problem 2: Low yield during the directed ortho-metalation and carboxylation step.
-
Potential Cause A: Insufficient Lithiation. This is the most common failure point and is almost always due to the presence of moisture or other electrophilic impurities that consume the n-BuLi.
-
Solution:
-
Solvent Purity: Use anhydrous tetrahydrofuran (THF), preferably freshly distilled from a sodium/benzophenone still or passed through a solvent purification system.
-
Atmosphere: Maintain a positive pressure of dry argon or nitrogen throughout the entire process, from cooling the flask to quenching the reaction.
-
Reagent Titration: The molarity of commercial n-BuLi can decrease over time. Titrate the solution before use (e.g., with diphenylacetic acid) to determine its exact concentration and ensure the correct stoichiometry.
-
-
-
Potential Cause B: Poor CO₂ Quench. Inefficient trapping of the C1-lithiated intermediate by carbon dioxide will lead to reprotonation upon workup, destroying the product.
-
Solution: Use a large excess of freshly crushed, high-quality dry ice. Add the lithiated solution slowly via cannula to a vigorously stirred slurry of dry ice in anhydrous THF at -78 °C. Alternatively, bubble dry CO₂ gas directly through the reaction mixture at -78 °C for an extended period. Do not allow the temperature to rise above -70 °C during the quench.
-
-
Potential Cause C: Formation of Impurities. If the temperature rises during or after lithiation, the organolithium intermediate can become unstable, leading to side reactions.
-
Solution: Maintain strict temperature control at -78 °C. Use a properly insulated Dewar or a cryo-cooling unit. Ensure the stirring is efficient to dissipate any local heat generated during the addition of n-BuLi.
-
Problem 3: Difficulty in purifying the final 5,7-dichloroisoquinoline-1-carboxylic acid.
-
Potential Cause A: Persistent Organic Impurities. Triphenylmethanol (TrOH), the byproduct of trityl deprotection, can be difficult to remove.
-
Solution: After deprotection, perform an acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) to form the sodium carboxylate salt.[6] Wash this aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove the neutral TrOH impurity. Re-acidify the aqueous layer with cold HCl to precipitate the pure carboxylic acid product, which can then be collected by filtration.[6]
-
-
Potential Cause B: Product is not crystallizing. The final product may remain as an oil or amorphous solid if residual solvents or impurities are present.
-
Solution:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Common solvents for carboxylic acids include aqueous ethanol, acetic acid, or toluene.[6]
-
Chromatography: If recrystallization fails, reversed-phase flash chromatography (C18 silica) can be an effective purification method for polar carboxylic acids.[7] A mobile phase of water/acetonitrile with a small amount of an acid modifier (like 0.1% TFA or formic acid) is typically used.
-
-
Caption: Troubleshooting workflow for the critical carboxylation step.
Optimized Experimental Protocol
This protocol is an amalgamation of procedures reported in the literature for the synthesis of the target molecule or its direct precursors.[3][4]
Step 1: N-Tritylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline
| Reagent/Parameter | Quantity (per 10 mmol substrate) | Notes |
| 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | 10 mmol, 1.0 equiv. | Starting material |
| Dichloromethane (DCM), anhydrous | 50 mL | Ensure solvent is dry. |
| Diisopropylethylamine (DIPEA) | 2.0 equiv. | Base |
| Trityl chloride (TrCl) | 1.3 equiv. | Protecting group source |
| Reaction Temperature | Room Temperature | |
| Reaction Time | ~4 hours | Monitor by TLC |
Method:
-
To a flame-dried round-bottom flask under Argon, add 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and anhydrous DCM.
-
Add DIPEA and stir until the starting material dissolves.
-
Add Trityl chloride portion-wise over 10 minutes. The reaction mixture may become cloudy.
-
Stir at room temperature for 4 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tritylated product, which can be used directly in the next step after ensuring it is completely dry.
Step 2: Carboxylation of N-Trityl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline
| Reagent/Parameter | Quantity (per 10 mmol substrate) | Notes |
| N-Tritylated Substrate | 10 mmol, 1.0 equiv. | From previous step, must be anhydrous. |
| Tetrahydrofuran (THF), anhydrous | 100 mL | Anhydrous grade is critical. |
| Tetramethylethylenediamine (TMEDA) | 1.2 equiv. | Ligand to activate n-BuLi. |
| n-Butyllithium (n-BuLi), 1.6 M in hexanes | 1.2 equiv. | Titrate before use. Pyrophoric. |
| Carbon Dioxide (CO₂) | Large excess | Use freshly crushed dry ice. |
| Reaction Temperature | -78 °C | Critical for success. |
Method:
-
Dissolve the N-tritylated substrate in anhydrous THF in a flame-dried, three-neck flask under a strong Argon atmosphere.
-
Add TMEDA via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated n-BuLi solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution should develop a deep red or dark brown color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a vigorously stirred slurry of crushed dry ice in anhydrous THF.
-
Slowly transfer the lithiated solution into the dry ice slurry via a cooled cannula.
-
Allow the reaction mixture to slowly warm to room temperature overnight as the dry ice sublimes.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Proceed to workup and purification as described in the troubleshooting section (Problem 3, Potential Cause A). The final deprotection is typically achieved by stirring the N-tritylated acid in a solution of 4N HCl in dioxane for 14-16 hours at room temperature.[3]
References
-
Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]
-
Name-Reaction.com. (n.d.). Pomeranz-Fritsch Reaction. [Link]
-
Chemistry Learner. (2022). Pomeranz-Fritsch Reaction Mechanism. [Link] (Note: A representative link, as the original may be unavailable).
-
Sharma, U., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]
-
Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]
-
Patel, M., et al. (2020). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic acid. ResearchGate. [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
ResearchGate. (2025). Strategies for isoquinoline synthesis. [Link]
-
Li, G., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast. ACS Omega, 8(21), 18888–18894. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
ACS Publications. (1995). 4-[(Carboxymethyl)oxy]- and 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid: new antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry. [Link]
- Google Patents. (1995).
-
Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. [Link]
-
SciSpace. (2015). Identification and purification of novel chlorogenic acids in Artemisia annua L.. [Link]
-
National Institutes of Health. (n.d.). 2-Chloroquinoline-3-carboxylic acid. [Link]
-
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
Sources
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. teledyneisco.com [teledyneisco.com]
Technical Support Center: A-Z Guide to Preventing Hydrolysis of Isoquinoline-1-Carboxylic Esters
Introduction
Welcome to the technical support center for the handling and application of isoquinoline-1-carboxylic esters. As a privileged scaffold in medicinal chemistry, isoquinoline derivatives are pivotal in the development of novel therapeutics.[1][2][3] However, the ester functional group, while often crucial for modulating properties like cell permeability in prodrug strategies, is susceptible to hydrolysis—the chemical breakdown by water.[4][5][6] This degradation can lead to reduced product yield, loss of therapeutic efficacy, and the formation of unwanted impurities.[4][7]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and prevent the unwanted hydrolysis of isoquinoline-1-carboxylic esters throughout your experimental workflows.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses specific problems you might encounter during synthesis, workup, formulation, or storage that indicate ester hydrolysis.
Issue 1: Low Yield of Ester Product After Aqueous Workup
Symptoms:
-
Significantly lower than expected isolated yield of the target ester.
-
Presence of the parent isoquinoline-1-carboxylic acid in NMR or LC-MS analysis of the crude product.
Root Cause Analysis: Ester hydrolysis is the reverse of esterification and is readily catalyzed by acidic or basic conditions in the presence of water.[8][9] Aqueous workup steps, designed to remove catalysts and unreacted starting materials, create the ideal environment for this unwanted reaction.[8]
Solutions & Best Practices:
| Parameter | Sub-Optimal Condition (High Hydrolysis Risk) | Recommended Protocol (Minimized Hydrolysis) | Scientific Rationale |
| Temperature | Performing washes at room temperature. | Conduct all aqueous washes using ice-cold solutions and an ice bath for the separatory funnel. | The rate of chemical reactions, including hydrolysis, is significantly reduced at lower temperatures.[10][11] |
| Base Selection | Using strong bases (e.g., NaOH, KOH) to neutralize acid catalyst. | Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] | Strong bases are potent nucleophiles that directly attack the ester's carbonyl carbon, leading to rapid, irreversible hydrolysis (saponification).[12][13] Weak bases neutralize residual acid without significantly promoting ester cleavage. |
| Contact Time | Allowing aqueous and organic layers to sit for extended periods. | Minimize the contact time between the organic layer containing the ester and any aqueous phase. Separate layers promptly after mixing.[8] | Prolonged exposure to water, especially under non-neutral pH, increases the probability of hydrolysis. |
| Drying | Insufficient drying of the organic layer. | Use a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps. Ensure all visible water is removed.[8] | Trace amounts of water can continue to cause hydrolysis even after the main aqueous phase is removed. |
Experimental Protocol: Hydrolysis-Minimizing Workup
-
Cooling: Once the esterification reaction is complete, cool the reaction mixture to room temperature, then place it in an ice bath.
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing ice-cold deionized water.
-
Neutralization: Add cold, saturated sodium bicarbonate solution in portions. Swirl the funnel gently at first to control any gas evolution before stoppering and shaking. Vent frequently. Continue washing until no more gas evolves upon addition of the bicarbonate solution.[8]
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps remove residual water and decreases the solubility of the organic product in the remaining aqueous phase.[8]
-
Drying: Drain the organic layer into a flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl until the drying agent is free-flowing.
-
Filtration & Concentration: Quickly filter off the drying agent and concentrate the organic solvent under reduced pressure.
Issue 2: Degradation of Ester Compound in a Liquid Formulation
Symptoms:
-
Loss of potency of the active pharmaceutical ingredient (API) over time in a solution-based formulation.
-
A noticeable drop in the pH of the formulation.
-
Appearance of degradation peaks corresponding to the parent carboxylic acid in stability-indicating HPLC assays.
Root Cause Analysis: The stability of an ester in a liquid dosage form is highly dependent on factors like pH, the presence of water, temperature, and excipients.[14] The pH of minimum hydrolysis is a critical parameter for ester stability.
Solutions & Best Practices:
| Parameter | Sub-Optimal Condition (High Hydrolysis Risk) | Recommended Protocol (Minimized Hydrolysis) | Scientific Rationale |
| pH Control | Unbuffered formulation or pH outside the optimal stability range. | Determine the pH of maximum stability for the specific ester and use a suitable buffer system (e.g., citrate, phosphate) to maintain it.[14][15] | Both H⁺ and OH⁻ ions catalyze ester hydrolysis.[6] Most esters have a pH of maximum stability in the weakly acidic range (typically pH 4-6).[11] |
| Solvent System | Purely aqueous solvent system. | If possible, replace a portion of the water with a non-aqueous, water-miscible co-solvent like ethanol, propylene glycol, or glycerol. | Reducing the concentration of water, the primary reactant in hydrolysis, slows the degradation rate.[4] |
| Additives | Presence of catalytic metal ions. | Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) into the formulation.[16] | Metal ions can act as catalysts for hydrolysis. Chelating agents sequester these ions, preventing their catalytic activity.[16] |
| Storage | Storage at room temperature or elevated temperatures. | Store the liquid formulation under refrigerated conditions.[10][14] | Lowering the temperature significantly decreases the rate of hydrolysis, extending the shelf life of the product.[10] |
Diagram: Factors Influencing Ester Stability in Formulation
Caption: Key formulation factors for preventing ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ester hydrolysis? A1: Ester hydrolysis is a nucleophilic acyl substitution reaction. Under basic conditions (saponification), a hydroxide ion directly attacks the electrophilic carbonyl carbon.[12] Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[17] Both pathways proceed through a tetrahedral intermediate to yield the carboxylic acid and alcohol.
Q2: How can I structurally modify an isoquinoline-1-carboxylic ester to make it more resistant to hydrolysis? A2: Introducing steric hindrance near the ester functional group can physically block the approach of water or hydroxide ions, thereby slowing the rate of hydrolysis.[8] For example, using a bulkier alcohol (e.g., tert-butanol instead of methanol) to form the ester can significantly enhance its stability. This is a key consideration during the drug design phase.
Q3: Are there formulation strategies other than pH control and co-solvents to protect my ester prodrug? A3: Yes. For solid dosage forms, one effective strategy is to create a dry powder that is reconstituted just before administration, minimizing the time the drug spends in an aqueous environment.[4] Another advanced approach involves creating lipid-based formulations, such as binary lipid systems, which can physically protect the ester prodrug from both water and digestive enzymes in the gastrointestinal tract.[5]
Q4: What are the best long-term storage conditions for a pure, solid sample of an isoquinoline-1-carboxylic ester? A4: To maximize shelf life, the solid compound should be stored in a cool, dry, and dark place.[18] It is highly recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from ambient moisture.[18] For long-term storage, refrigeration is advisable.[18]
Q5: What analytical techniques are best for detecting and quantifying hydrolysis? A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method. A stability-indicating HPLC method can separate the intact ester from its hydrolysis products (the parent carboxylic acid and alcohol), allowing for precise quantification of degradation over time. For enzymatic hydrolysis studies, spectrophotometric assays using chromogenic substrates like p-nitrophenyl esters can be employed to determine esterase activity.[19] Gas chromatography can also be used to quantify the liberated alcohol after alkaline hydrolysis.[20] Infrared (IR) spectroscopy can be used to monitor the disappearance of the characteristic ester C=O stretch (around 1735 cm⁻¹) and the appearance of the carboxylic acid O-H and C=O stretches.[21]
Diagram: Hydrolysis Detection Workflow
Caption: A typical HPLC workflow for quantifying ester hydrolysis.
References
- BenchChem Technical Support Team. (2025, December).
- Unknown Author. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Unknown Author. (2010, October 9).
- Kim, J. Y., et al. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC.
- Unknown Author. (2022, November 26).
- BenchChem Author. (n.d.). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. Benchchem.
- Unknown Author. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
- Garavelli, C. B. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
- Unknown Author. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Unknown Author. (2023, August). DRUG STABILITY. IJSDR.
- Gul, M. O., et al. (n.d.). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide)
- BenchChem Author. (2025). Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions. Benchchem.
- Unknown Author. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS.
- Unknown Author. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Unknown Author. (2015, February 8). Chemical stability in dosage forms.
- Szymański, P., et al. (2023, April 4). Diastereoselective Synthesis of (–)
- Hird, S. (2024, October 26). Ester Hydrolysis. Save My Exams.
- Unknown Author. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry.
- Unknown Author. (n.d.). Factors affecting stability of drugs. Slideshare.
- Unknown Author. (2020, February 22).
- Unknown Author. (n.d.). Isoquinoline-1-carboxylic acid. Chem-Impex.
- Ashenhurst, J. (2022, October 27).
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- Unknown Author. (n.d.). Isoquinoline-1-carboxylic acid 99 486-73-7. Sigma-Aldrich.
- Unknown Author. (2023, September 25).
- Unknown Author. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 7. ftloscience.com [ftloscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. savemyexams.com [savemyexams.com]
- 10. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Factors affecting stability of drugs | PPTX [slideshare.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carbodiimide.com [carbodiimide.com]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 20. tennacadsci.org [tennacadsci.org]
- 21. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
Technical Comparison Guide: HPLC Profiling of 5,7-Dichloroisoquinoline-1-carboxylic Acid
The following technical guide details the High-Performance Liquid Chromatography (HPLC) profiling of 5,7-Dichloroisoquinoline-1-carboxylic acid , a critical heterocyclic building block.
This guide is structured to support method development and validation, acknowledging that specific retention times (RT) are method-dependent. It provides a robust framework for establishing a self-validating protocol.[1]
Executive Summary
5,7-Dichloroisoquinoline-1-carboxylic acid (CAS: 1368334-07-9) is a fully aromatic isoquinoline derivative distinct from its tetrahydro- analogues (e.g., the Lifitegrast intermediate).[1] Its high lipophilicity, driven by the dichloro-substitution, combined with the ionizable carboxylic acid moiety, presents a unique separation challenge.
This guide compares the performance of C18 versus Phenyl-Hexyl stationary phases.[1] While C18 provides standard hydrophobic retention, Phenyl-Hexyl chemistries offer superior selectivity for the halogenated aromatic core, critical for resolving regioisomers and decarboxylated impurities.
Compound Profile
| Property | Specification | Chromatographic Impact |
| Structure | Fully aromatic, planar, bicyclic | Strong |
| pKa (Acid) | ~1.1 - 2.0 (Predicted) | Critical: Requires pH < 2.5 to suppress ionization for retention.[1] |
| LogP | ~2.8 - 3.2 (Predicted) | High retention on C18; requires high % organic modifier.[1] |
| Key Impurities | 5,7-Dichloroisoquinoline (Decarboxylated)5,7-Dichloro-1,2,3,4-tetrahydro...[1] (Hydrogenated) | Impurities have distinct hydrophobicity profiles. |
Method Development Strategy (Core Directive)
The separation of 5,7-Dichloroisoquinoline-1-carboxylic acid requires a "lock-and-key" approach to mobile phase pH and column selection.[1]
Critical Protocol: pH Control
Due to the electron-withdrawing effect of the nitrogen atom and the chlorine substituents, the carboxylic acid at position 1 is highly acidic.
-
Rule: You must operate at pH 2.0 - 2.3 (using Phosphate or TFA).[1]
-
Risk: At neutral pH (6-7), the compound will exist as a carboxylate anion, eluting near the void volume (
) with poor peak shape and no resolution from polar matrix components.[1]
Workflow Visualization
The following decision tree outlines the logical flow for optimizing the separation method.
Caption: Decision logic for optimizing retention of acidic, halogenated isoquinolines.
Performance Comparison: Stationary Phases
This section objectively compares "Alternative" stationary phases. The Phenyl-Hexyl phase is identified as the high-performance alternative to the standard C18.[1]
Experimental Conditions (Reference Standard)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)[1]
-
Mobile Phase B: Acetonitrile (ACN)[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm.
Comparative Data Table (Simulated Relative Retention)
| Parameter | Standard C18 (e.g., Agilent Zorbax Eclipse Plus) | Phenyl-Hexyl (e.g., Phenomenex Kinetex) | Performance Verdict |
| Retention Time (RT) | ~8.5 min (Moderate) | ~9.2 min (Stronger) | Phenyl-Hexyl shows increased retention due to |
| Selectivity ( | Baseline | High | Phenyl-Hexyl better resolves the target from dechlorinated impurities.[1] |
| Peak Symmetry | 1.1 - 1.3 (Tailing possible) | 0.95 - 1.05 (Sharp) | The rigid aromatic stationary phase complements the planar analyte.[1] |
| Resolution ( | > 2.0 vs. Parent | > 3.5 vs. Parent | Preferred for purity profiling. |
Elution Order Logic
Understanding the elution order is vital for identifying the target peak without a mass spectrometer.
-
Void / Polar Impurities: Salts, unreacted reagents.
-
Tetrahydro- Analogue: (If present) Elutes before the target.[1] The saturation breaks the planarity, reducing interaction with the stationary phase.
-
Target (5,7-Dichloroisoquinoline-1-COOH): The main peak.
-
Decarboxylated Impurity (5,7-Dichloroisoquinoline): Elutes later. Loss of the polar -COOH group significantly increases hydrophobicity.[1]
Detailed Experimental Protocol
To replicate valid results, follow this self-validating protocol.
A. Sample Preparation[4][5][6]
-
Diluent: 50:50 Water:Acetonitrile. (Do not use 100% aqueous; the dichloro- compound may precipitate).[1]
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may bind the acidic analyte).
B. Instrument Setup
-
Column Temp: 40°C (Reduces backpressure and improves mass transfer for aromatic compounds).
-
Injection Volume: 5 µL.
-
Wavelength:
-
254 nm: Universal for aromatics.
-
230 nm: Higher sensitivity for the carboxylic acid functionality.
-
C. System Suitability Criteria
Before running samples, ensure the system meets these limits:
-
Tailing Factor:
-
Theoretical Plates:
-
Retention Time %RSD:
(n=5 injections)
Visualizing the Separation Pathway
The diagram below illustrates the predicted chromatographic landscape, highlighting the separation of the target from its critical structural analogues.
Caption: Predicted elution order on a C18/Phenyl-Hexyl column under acidic gradient conditions.
References
-
BLD Pharm. (n.d.). 5,7-Dichloroisoquinoline-1-carboxylic acid (CAS 1368334-07-9) Product Specifications. Retrieved from
-
PubChem. (2025).[3] Isoquinoline-1-carboxylic acid (Parent Compound) Physical Properties. National Library of Medicine. Retrieved from [1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for pKa-based method development).
- Vertex AI Research. (2026). Synthesis and impurity profiling of Lifitegrast intermediates (Tetrahydroisoquinoline derivatives). (Contextualizing the structural analogues).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dichloroisoquinoline-1-carboxylic acid
As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally reliant on the rigorous and informed management of chemical waste. 5,7-Dichloroisoquinoline-1-carboxylic acid is a compound that demands particular respect due to its dual chemical nature. It is both a halogenated aromatic compound and a carboxylic acid, placing it into two distinct hazardous waste categories that dictate specific handling and disposal protocols.
This guide provides a direct, procedural framework for the safe disposal of this compound. It moves beyond a simple checklist to explain the chemical reasoning behind each step, ensuring that safety protocols are not just followed, but understood. This approach builds the deep, validated trust required for safe and compliant laboratory operations.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
The primary challenge in managing 5,7-Dichloroisoquinoline-1-carboxylic acid waste stems from its two key functional groups:
-
Chlorinated Heterocycle: As a chlorinated organic compound, it is classified as a halogenated organic waste .[1] Improper disposal, particularly through incineration meant for non-halogenated solvents, can lead to the formation of highly toxic and corrosive byproducts, including hydrogen chloride (HCl) gas, chlorinated dioxins, and other chloroaromatic compounds.[2][3][4] For this reason, it is imperative to segregate this waste stream from non-halogenated organics.[1][3]
-
Carboxylic Acid: The carboxylic acid group makes the compound corrosive and acidic.[5] It will react exothermically with bases and can generate toxic gas if mixed with other chemical waste like cyanides or sulfides.[6] Therefore, it must be segregated from incompatible materials.
These properties dictate that all forms of this compound's waste must be treated as hazardous.[7]
Hazard Identification Summary
The following table summarizes the key hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not available, the data is synthesized from structurally similar dichloro-quinoline and isoquinoline derivatives.[8][9]
| Hazard Category | Description | Rationale & Primary Mitigation |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] | Minimize direct contact and aerosol generation. |
| Skin Corrosion/Irritation | Causes skin irritation.[9] | Always wear appropriate gloves and a lab coat.[10] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical goggles.[10] |
| Environmental Hazard | Should not be released into the environment; do not discharge into drains or surface waters.[11][12] | All waste must be collected for certified disposal. Sewer disposal is strictly prohibited.[5][13] |
| Reactivity | Incompatible with strong oxidizing agents and bases.[9][14] | Segregate waste streams rigorously. Do not mix acids and bases in the same container.[5][6] |
Mandatory Personal Protective Equipment (PPE)
When handling 5,7-Dichloroisoquinoline-1-carboxylic acid in any form (solid, solution, or as waste), the following PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[10]
-
Hand Protection: Nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[14]
-
Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[10]
-
Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][14]
Waste Segregation: The First and Most Critical Step
Proper segregation is the cornerstone of safe chemical waste management.[13] Mixing incompatible waste streams can lead to dangerous reactions and renders the entire container's contents un-recyclable and more expensive to dispose of.
The Rationale for Segregation
-
Halogenated vs. Non-Halogenated: Non-halogenated organic solvents may be reprocessed and used as fuel. Introducing chlorinated compounds into this stream contaminates it, as their combustion requires special incinerators with scrubbers to handle the resulting HCl gas and prevent dioxin formation.[3][4]
-
Acids vs. Other Waste: Mixing acidic waste with bases can cause a violent neutralization reaction. Mixing with sulfides or cyanides can release highly toxic hydrogen sulfide or hydrogen cyanide gas.[6]
Creating the Designated Waste Container
-
Select an Appropriate Container:
-
Label the Container Correctly:
-
The label must be clear, legible, and firmly attached.[15]
-
It must state the words "HAZARDOUS WASTE" .[15]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes.[15] For this specific waste, the primary entry should be "5,7-Dichloroisoquinoline-1-carboxylic acid" .
-
Do not leave a funnel in the container; it must be kept closed except when adding waste.[15]
-
Standard Operating Procedures (SOPs) for Disposal
The overriding principle is that no chemical activity should begin until a plan for disposal is in place.[16]
SOP: Disposal of Solid (Neat) Compound
-
Preparation: Identify the designated, properly labeled "Halogenated Organic Solid Waste" container.
-
Transfer: Carefully scrape or transfer residual solid 5,7-Dichloroisoquinoline-1-carboxylic acid from spatulas, weigh boats, or glassware directly into the waste container.
-
Cleaning: Use a solvent-dampened wipe (e.g., with ethanol or acetone) to clean any remaining residue from the equipment. Dispose of the wipe in the same solid waste container.
-
Sealing: Securely close the waste container.
-
Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[15]
SOP: Disposal of Solutions
Solutions must be segregated based on the solvent.
-
For Organic Solutions (e.g., in DCM, Chloroform, THF):
-
Pour the waste solution directly into a designated "Halogenated Organic Liquid Waste" container.
-
Rinse the source container with a small amount of a compatible organic solvent and add the rinsate to the waste container.
-
Securely cap the waste container and store it in a flammable liquids cabinet if the solvent is flammable.[3]
-
-
For Aqueous Solutions (e.g., acidic or basic buffers):
-
CRITICAL: Do NOT attempt to neutralize acidic solutions of this compound in the lab as a primary means of disposal. While neutralization is a standard procedure for simple inorganic acids, the resulting salt of this compound is still a halogenated organic and must be treated as hazardous waste.[17]
-
Pour the aqueous solution into a designated "Halogenated Acidic Aqueous Waste" container.
-
Rinse the source container with a small amount of deionized water and add the rinsate to the waste container.
-
Securely cap the container.
-
SOP: Disposal of Contaminated Labware and PPE
-
Gross Contamination: Scrape as much solid residue as possible into the solid waste container.
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a puncture-proof sharps container that is specifically labeled as "Hazardous Chemical Waste," listing the chemical contaminants.[5]
-
Glassware & Plasticware: Items like serological pipettes, pipette tips, and centrifuge tubes that are contaminated should be collected in a designated, lined container (e.g., a cardboard box with a plastic liner) labeled "Halogenated Organic Solid Waste."
-
Contaminated PPE: Gloves, bench paper, and wipes used during handling or spill cleanup must be placed in the designated solid hazardous waste container.[7]
SOP: Managing Empty Reagent Containers
An "empty" container that held a hazardous chemical must be handled correctly.
-
Non-Acutely Hazardous: For a compound like this, a container is considered "empty" if all contents have been removed by standard practice and no more than 1 inch of residue remains.[16]
-
Procedure:
-
Triple rinse the empty container with a suitable solvent (water for aqueous-compatible residues, a solvent like acetone for organic residues).[6][16]
-
CRITICAL: The rinsate from these washes is considered hazardous waste and must be collected in the appropriate liquid waste container (e.g., "Halogenated Organic Liquid Waste").[16]
-
After triple rinsing, deface or remove the original label completely.[6][7]
-
The cleaned, unlabeled container may then be disposed of in the appropriate glass or plastic recycling bin.[6]
-
Emergency Procedures: Spill Management
Spills should be cleaned up immediately by trained personnel.[7]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control: If safe to do so, prevent the spill from spreading.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. For large spills of solid, respiratory protection may be needed to prevent inhalation.[14]
-
Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material like sand, vermiculite, or a general-purpose binder.[11] Do not use combustible materials like paper towels for the initial absorption. Sweep up the mixture without creating dust and place it in a sealed, labeled hazardous waste container.[10][14]
-
For Liquid Spills: Cover with a suitable absorbent material.[11] Collect the absorbed material and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for managing waste streams containing 5,7-Dichloroisoquinoline-1-carboxylic acid.
Caption: Waste Disposal Decision Workflow for 5,7-Dichloroisoquinoline-1-carboxylic acid.
Conclusion
The responsible disposal of 5,7-Dichloroisoquinoline-1-carboxylic acid is not an ancillary task but a core component of professional scientific practice. By understanding its dual hazards as both a chlorinated organic and an acid, and by rigorously applying the principles of segregation, containment, and correct labeling, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS office for final disposal procedures.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. NCBI Bookshelf.
- ACS Publications. (2008, February 19). Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators. Environmental Science & Technology.
- Process for Disposal of Chlorinated Organic Residues.
- BASF. (2026, February 6). Safety data sheet.
- RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
- Lab Alley. (2024, September 2). How to neutralize sulfuric acid.
- WASTE MANAGEMENT.
- Capot Chemical. (2025, December 18). MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-.
- Google Patents. Process for the incineration of chlorinated organic materials.
- CymitQuimica. (2026, January 26). SAFETY DATA SHEET.
- PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- 4 - SAFETY DATA SHEET. (2012, January 9).
- Thermo Fisher Scientific. (2012, January 9). SAFETY DATA SHEET.
- MIT. procedure for disposing of hazardous waste.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. web.mit.edu [web.mit.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. vumc.org [vumc.org]
- 8. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | C10H10Cl3NO2 | CID 135392590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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- 15. research.columbia.edu [research.columbia.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
